(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H19BrN2O4S and its molecular weight is 487.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Qing Zeng et al. (2018) described the synthesis of related compounds, highlighting the use of 1,3-dipolar cycloaddition reactions in producing novel thiazolopyrimidines. These compounds were characterized using techniques like NMR, IR, HRMS spectrometry, and X-ray crystallography (Zeng, Ren, Fu, & Li, 2018).
- Structural Analysis : The work by Kulakov et al. (2009) on thiazolo[3,2-a]pyrimidines provided insights into their structural properties using 1H NMR spectroscopy and X-ray crystallography, highlighting the importance of these methods in understanding the molecular structure of such compounds (Kulakov et al., 2009).
Biological and Pharmaceutical Research
- Antimicrobial and Antifungal Properties : Research by Youssef et al. (2011) demonstrated the biocidal properties of related thiazolopyrimidine compounds, indicating their potential in antimicrobial and antifungal applications (Youssef, Abbady, Ahmed, & Omar, 2011).
- Potential in Anticancer Research : Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, closely related to the compound of interest, and evaluated them for cytotoxic activities against cancer cell lines, suggesting their potential in anticancer research (Rahmouni et al., 2016).
Miscellaneous Applications
- Supramolecular Aggregation Insights : A study by Nagarajaiah and Begum (2014) on thiazolopyrimidines focused on their conformational features and supramolecular aggregation, contributing to a broader understanding of their chemical behavior (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
ethyl (2E)-5-(4-bromophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-4-28-21(27)18-13(3)24-22-25(19(18)14-6-8-15(23)9-7-14)20(26)17(30-22)11-16-10-5-12(2)29-16/h5-11,19H,4H2,1-3H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWFVDDRCSTYMX-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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